beta-(2,4-Dihydroxypyrimidin-1-yl)alanine
beta-(2,4-Dihydroxypyrimidin-1-yl)alanine
3-(uracil-1-yl)-L-alanine is the 3-(uracil-1-yl) derivative of L-alanine. It is a non-proteinogenic L-alpha-amino acid and a L-alanine derivative. It is functionally related to a uracil. It is a tautomer of a 3-(uracil-1-yl)-L-alanine zwitterion.
Willardiine is a compound isolated from seeds of Acacia willariana.
Willardiine is a natural product found in Mimosa aspera, Mariosousa millefolia, and other organisms with data available.
Willardiine is a compound isolated from seeds of Acacia willariana.
Willardiine is a natural product found in Mimosa aspera, Mariosousa millefolia, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
21416-43-3
VCID:
VC0003871
InChI:
InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14)/t4-/m0/s1
SMILES:
C1=CN(C(=O)NC1=O)CCC(=O)ON
Molecular Formula:
C7H9N3O4
Molecular Weight:
199.16 g/mol
beta-(2,4-Dihydroxypyrimidin-1-yl)alanine
CAS No.: 21416-43-3
Cat. No.: VC0003871
Molecular Formula: C7H9N3O4
Molecular Weight: 199.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-(uracil-1-yl)-L-alanine is the 3-(uracil-1-yl) derivative of L-alanine. It is a non-proteinogenic L-alpha-amino acid and a L-alanine derivative. It is functionally related to a uracil. It is a tautomer of a 3-(uracil-1-yl)-L-alanine zwitterion. Willardiine is a compound isolated from seeds of Acacia willariana. Willardiine is a natural product found in Mimosa aspera, Mariosousa millefolia, and other organisms with data available. |
|---|---|
| CAS No. | 21416-43-3 |
| Molecular Formula | C7H9N3O4 |
| Molecular Weight | 199.16 g/mol |
| IUPAC Name | (2S)-2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14)/t4-/m0/s1 |
| Standard InChI Key | FACUYWPMDKTVFU-BYPYZUCNSA-N |
| Isomeric SMILES | C1=CN(C(=O)NC1=O)C[C@@H](C(=O)O)N |
| SMILES | C1=CN(C(=O)NC1=O)CCC(=O)ON |
| Canonical SMILES | C1=CN(C(=O)NC1=O)CC(C(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator